molecular formula C10H5F2NOS B7996620 2-(2,3-Difluorobenzoyl)thiazole

2-(2,3-Difluorobenzoyl)thiazole

Cat. No.: B7996620
M. Wt: 225.22 g/mol
InChI Key: ZAIQZPHBPNJOKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-Difluorobenzoyl)thiazole is a heterocyclic organic compound that features a thiazole ring substituted with a 2,3-difluorobenzoyl group. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds. The presence of the difluorobenzoyl group enhances the compound’s chemical properties, making it a subject of interest in medicinal chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Difluorobenzoyl)thiazole typically involves the reaction of 2,3-difluorobenzoyl chloride with thiazole in the presence of a base. Common bases used in this reaction include pyridine or triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Difluorobenzoyl)thiazole can undergo various chemical reactions, including:

    Electrophilic substitution: The thiazole ring can participate in electrophilic substitution reactions, particularly at the C-5 position.

    Nucleophilic substitution: The difluorobenzoyl group can undergo nucleophilic substitution reactions, especially under basic conditions.

    Oxidation and reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

Common Reagents and Conditions

    Electrophilic substitution: Reagents such as bromine or nitric acid can be used under controlled conditions.

    Nucleophilic substitution: Strong bases like sodium hydride or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution may yield brominated or nitrated derivatives, while nucleophilic substitution can result in the replacement of the difluorobenzoyl group with other nucleophiles.

Scientific Research Applications

2-(2,3-Difluorobenzoyl)thiazole has a wide range of applications in scientific research, including:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industry: It finds applications in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2,3-Difluorobenzoyl)thiazole involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or interfere with cellular pathways critical for the survival of pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Difluorobenzoyl)thiazole
  • 2-(2,5-Difluorobenzoyl)thiazole
  • 2-(3,4-Difluorobenzoyl)thiazole

Uniqueness

2-(2,3-Difluorobenzoyl)thiazole is unique due to the specific positioning of the fluorine atoms on the benzoyl ring, which can influence its reactivity and biological activity. Compared to other difluorobenzoyl thiazoles, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development.

Biological Activity

2-(2,3-Difluorobenzoyl)thiazole is a heterocyclic compound characterized by a thiazole ring with a difluorobenzoyl substituent. Its unique structural features contribute to its potential biological activities, which have been the subject of various studies. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and applications in medicinal chemistry.

Structural Characteristics

The thiazole ring consists of a five-membered structure containing sulfur and nitrogen. The difluorobenzoyl group enhances the compound's reactivity due to the electron-withdrawing nature of fluorine atoms, influencing both electronic and steric properties.

Component Structural Features Significance
Thiazole RingContains sulfur and nitrogenEssential for biological activity
Difluorobenzoyl GroupElectron-withdrawing substituentsIncreases reactivity and potential interactions

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Condensation Reactions : Involving thiazole derivatives and difluorobenzoyl chloride.
  • Cyclization Techniques : Utilizing thioamides and appropriate halogenated acetophenones.

These methods allow for the efficient production of the compound while maintaining its structural integrity.

Antimicrobial Properties

Research indicates that thiazole derivatives often exhibit significant antimicrobial activities. For instance, studies have shown that compounds with similar thiazole structures display promising antibacterial and antifungal properties. The presence of the difluorobenzoyl group in this compound may enhance these effects due to increased lipophilicity and reactivity towards microbial targets .

Anticancer Activity

This compound has been evaluated for its cytotoxic effects against various cancer cell lines. Research highlights its potential as an anticancer agent, particularly against human lung carcinoma (A-549) and breast carcinoma (MCF-7) cell lines. Molecular docking studies suggest that it may interact with key proteins involved in cancer progression, such as dihydrofolate reductase (DHFR), indicating a mechanism of action that involves inhibition of critical metabolic pathways .

Case Studies

  • Cytotoxicity Evaluation : In a comparative study involving several thiazole derivatives, this compound demonstrated an IC50 value comparable to established anticancer drugs like doxorubicin. This suggests significant potential for further development as a therapeutic agent .
  • Antimicrobial Testing : A series of experiments showed that this compound exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria, making it a candidate for further investigation in infectious disease treatment .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cellular proliferation in cancer cells.
  • Binding Affinity : Its structural features allow it to bind effectively to biological macromolecules, influencing their function.
  • Redox Activity : The thiol groups present in similar compounds suggest potential antioxidant properties that could modulate oxidative stress responses in cells .

Properties

IUPAC Name

(2,3-difluorophenyl)-(1,3-thiazol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F2NOS/c11-7-3-1-2-6(8(7)12)9(14)10-13-4-5-15-10/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAIQZPHBPNJOKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C(=O)C2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.